N-Cyclopentyl-2-piperazin-1-ylacetamide
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Overview
Description
N-Cyclopentyl-2-piperazin-1-ylacetamide: is a chemical compound with the molecular formula C11H21N3O and a molecular weight of 211.30 g/mol . It is characterized by the presence of a cyclopentyl group attached to a piperazine ring, which is further connected to an acetamide group. This compound is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for N-Cyclopentyl-2-piperazin-1-ylacetamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: N-Cyclopentyl-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-Cyclopentyl-2-piperazin-1-ylacetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, although it is not approved for clinical use.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-Cyclopentyl-2-piperazin-1-ylacetamide dihydrochloride: A salt form of the compound with similar properties.
N-Cyclopentyl-2-(piperazin-1-yl)acetamide: Another structural variant with slight differences in chemical properties
Uniqueness: this compound is unique due to its specific combination of a cyclopentyl group, piperazine ring, and acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
N-cyclopentyl-2-piperazin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c15-11(13-10-3-1-2-4-10)9-14-7-5-12-6-8-14/h10,12H,1-9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWLSHXTCLRJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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